Mibefradil dihydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H42Cl2FN3O4 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrate;dihydrochloride |

InChI |

InChI=1S/C29H38FN3O3.2ClH.H2O/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H;1H2/t28-,29-;;;/m0.../s1 |

InChI Key |

IZSWBBGKLWFDOC-YKXHUFBBSA-N |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Mibefradil Dihydrochloride Hydrate: A Technical Overview of its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303) is a unique calcium channel antagonist, distinguished by its preferential blockade of T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2] Initially developed for the management of hypertension and chronic stable angina, it was voluntarily withdrawn from the market due to significant drug-drug interactions. Despite its withdrawal from clinical use, mibefradil continues to be a valuable tool in preclinical research, particularly in the investigation of T-type calcium channel function and its role in various physiological and pathological processes, including cardiovascular disease and oncology. This document provides a comprehensive technical guide on the function, mechanism of action, and experimental evaluation of mibefradil dihydrochloride hydrate.

Introduction

Mibefradil is a benzimidazolyl-substituted tetraline derivative that exhibits a novel pharmacological profile compared to classical calcium channel blockers.[1][3] Its primary mechanism of action involves the inhibition of calcium ion influx through voltage-gated calcium channels, with a notable selectivity for the T-type channels.[1][3] This selectivity is believed to be responsible for many of its unique therapeutic and adverse effects.[1] Mibefradil has demonstrated potent vasodilator effects, with a particular selectivity for the coronary vasculature over peripheral vessels and the myocardium.[1] Unlike many other calcium channel blockers, it produces these effects with minimal negative inotropic activity and without inducing reflex tachycardia.[4]

Mechanism of Action

Mibefradil's principal pharmacological effect is the blockade of voltage-gated calcium channels. It exhibits a higher affinity for the transient, low-voltage-activated (T-type) calcium channels compared to the long-lasting, high-voltage-activated (L-type) channels.[1][2] This differential binding leads to a reduction in calcium influx into vascular smooth muscle cells and cardiomyocytes. The vasodilation of vascular smooth muscle results in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[3] The exact mechanism for its anti-anginal effects is not fully elucidated but is thought to involve a reduction in heart rate, total peripheral resistance (afterload), and the product of heart rate and systolic blood pressure during exercise, ultimately decreasing myocardial oxygen demand.[3]

Beyond its effects on calcium channels, recent research has revealed that mibefradil also acts as a potent blocker of Orai store-operated calcium channels.[5] This action is dose-dependent and occurs at the extracellular surface of the channel.[5] The inhibition of Orai channels by mibefradil has been linked to its anti-proliferative and pro-apoptotic effects, suggesting a potential application in cancer therapy.[5][6]

Signaling Pathway of Mibefradil's Action

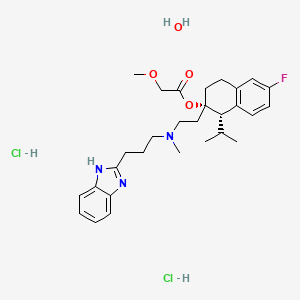

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for mibefradil's interaction with various ion channels.

Table 1: Inhibitory Concentrations (IC50) of Mibefradil on Calcium Channels

| Channel Type | IC50 (μM) | Reference |

| T-type | 2.7 | [2] |

| L-type | 18.6 | [2] |

Table 2: Inhibitory Concentrations (IC50) of Mibefradil on Orai Channels

| Channel Type | IC50 (μM) | Reference |

| Orai1 | 52.6 | [5] |

| Orai2 | 14.1 | [5] |

| Orai3 | 3.8 | [5] |

Table 3: Pharmacokinetic Properties of Mibefradil

| Parameter | Value | Reference |

| Bioavailability (single dose) | 70% | [3] |

| Bioavailability (steady state) | ~90% | [3] |

| Protein Binding | ≥ 99% (primarily to alpha 1-acid glycoprotein) | [3] |

| Half-life (steady state) | 17 to 25 hours | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Orai Channel Inhibition

This protocol describes the methodology used to assess the inhibitory effect of mibefradil on Orai channels expressed in HEK293 T-REx cells.

Cell Culture and Transfection:

-

HEK293 T-REx cells with stable expression of stromal interaction molecule 1 (STIM1) are cultured in appropriate media.

-

Cells are transfected with human Orai1-3 cDNAs in tetracycline-regulated pcDNA4/TO vectors.

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The standard extracellular solution contains (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

The standard intracellular (pipette) solution contains (in mM): 135 Cs-glutamate, 8 MgCl2, 10 HEPES, and 10 BAPTA (pH 7.2).

-

Store-operated Orai currents are activated by passive depletion of intracellular calcium stores with BAPTA in the pipette solution.

-

Mibefradil is applied extracellularly at various concentrations to determine the dose-dependent inhibition of Orai currents.

Experimental Workflow for Orai Channel Inhibition Study

Caption: Experimental workflow for studying Orai channel inhibition by Mibefradil.

Langendorff Perfused Isolated Rat Heart Model for Infarct Size Assessment

This protocol outlines the procedure to evaluate the cardioprotective effects of mibefradil against ischemia-reperfusion injury.

Heart Preparation:

-

Male Wistar rats are anesthetized, and their hearts are rapidly excised.

-

Hearts are mounted on a Langendorff apparatus and perfused at a constant pressure with Krebs-Henseleit buffer.

Experimental Groups:

-

Control: Hearts undergo regional ischemia followed by reperfusion without any drug treatment.

-

Mibefradil-treated: Hearts are perfused with mibefradil (e.g., 0.3 µM) before the induction of ischemia.

-

Mibefradil + Antagonist: To investigate the mechanism, hearts are co-perfused with mibefradil and a specific channel blocker (e.g., glibenclamide for KATP channels or chelerythrine (B190780) for protein kinase C).

Ischemia-Reperfusion Protocol:

-

After a stabilization period, regional ischemia is induced for a set duration (e.g., 35 minutes).

-

This is followed by a period of reperfusion (e.g., 120 minutes).

Infarct Size Determination:

-

At the end of reperfusion, the heart is stained with triphenyltetrazolium (B181601) chloride (TTC).

-

The infarcted (pale) and viable (red) tissues within the ischemic risk zone are quantified to determine the infarct size as a percentage of the risk zone (I/R%).

Clinical Significance and Future Directions

Mibefradil was initially approved for the treatment of hypertension and angina.[4] Clinical trials demonstrated its efficacy to be comparable or superior to other antihypertensive agents like diltiazem, amlodipine, and nifedipine.[4][7] However, its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme led to significant and potentially dangerous interactions with other drugs, resulting in its withdrawal from the market.[3]

Despite its clinical discontinuation for cardiovascular indications, the unique pharmacological profile of mibefradil has spurred interest in its potential repurposing, particularly in oncology.[6] The discovery of its inhibitory effects on Orai channels, which are implicated in cancer cell proliferation and survival, has opened new avenues for research.[5] Mibefradil has been investigated for the treatment of solid tumors, including a phase Ib clinical trial for brain tumors.[6] The strategy of using short-term administration of mibefradil is being explored to mitigate the risk of drug-drug interactions while leveraging its anti-cancer properties.[6]

Conclusion

This compound remains a significant pharmacological agent due to its selective blockade of T-type calcium channels and its more recently discovered effects on Orai channels. While its clinical use in cardiology was short-lived, it serves as an invaluable research tool for dissecting the roles of these channels in health and disease. The ongoing investigation into its anti-cancer properties highlights the potential for repurposing this compound, offering new therapeutic possibilities. A thorough understanding of its complex pharmacology is crucial for both basic science researchers and professionals involved in drug development.

References

- 1. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mibefradil: a selective T-type calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mibefradil: a new class of calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Mibefradil Dihydrochloride Hydrate: A Technical Guide to its T-Type Calcium Channel Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of mibefradil (B1662139) dihydrochloride (B599025) hydrate, with a core focus on its selectivity for T-type calcium channels. Mibefradil, a benzimidazolyl-substituted tetraline derivative, exhibits a unique profile as a calcium channel blocker, distinguishing it from classical L-type channel antagonists.[1] This document compiles quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Analysis of Mibefradil's Selectivity

Mibefradil's preferential blockade of T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels is a defining characteristic of its pharmacological profile.[2][3] This selectivity has been quantified across various studies using different experimental conditions. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities of mibefradil for various calcium channel subtypes.

Table 1: Inhibitory Potency (IC50) of Mibefradil on T-type vs. L-type Calcium Channels

| Channel Subtype | Cell Type | Experimental Condition | IC50 (µM) | Reference |

| T-type | Rat atrial cells | 0.1 Hz stimulation, -100 to -80 mV holding potential | 0.1 | [4] |

| Vascular smooth muscle | --- | 0.1 - 0.2 | [5] | |

| Recombinant CaV3.2 | Ca2+ influx assay | 0.25 | [6] | |

| General T-type | --- | 2.7 | [7] | |

| L-type | Rat ventricular cells | 0.1 Hz stimulation | ~3 | [4] |

| Rat ventricular cells | Depolarized holding potential (-50 mV) | ~0.1 | [4] | |

| General L-type | --- | 18.6 | [7] |

Table 2: Inhibitory Potency (IC50) of Mibefradil on Cloned T-type Calcium Channel Isoforms

| Channel Isoform | Charge Carrier | Temperature | IC50 (nM) | Reference |

| α1G (CaV3.1) | 2 mM Ca2+ | Not specified | 270 | [8] |

| α1H (CaV3.2) | 2 mM Ca2+ | Not specified | 140 | [8] |

| α1H (CaV3.2) | 2 mM Ca2+, Reduced channel availability | Not specified | ~70 | [8] |

| α1H (CaV3.2) | 2 mM Ca2+ | 35°C | 792 | [8] |

Table 3: Binding Affinity of Mibefradil

| Target | Tissue/Cell Line | Ligand | Kd (nM) | Reference |

| L-type Ca2+ channels | Skeletal muscle | [3H]-Mibefradil | 2.5 ± 0.4 | [9] |

| Neuronal voltage-gated Na+ channels | Brain | --- | Apparent Ki = 17 | [9] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the T-type calcium channel selectivity of mibefradil.

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for directly measuring the effect of mibefradil on ion channel currents.

Objective: To determine the IC50 of mibefradil for T-type and L-type calcium currents in isolated cells.

Cell Preparation:

-

Isolate primary cells (e.g., rat atrial or ventricular myocytes) or use cell lines stably expressing specific calcium channel subtypes (e.g., HEK293 cells transfected with α1G, α1H, or α1I subunits).

-

Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

Solutions:

-

External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2 (or BaCl2 as the charge carrier), 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.1 GTP-Tris, and 10 HEPES. Adjust pH to 7.2 with CsOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of T-type channels.

-

To elicit T-type currents, apply a depolarizing voltage step to approximately -30 mV.

-

To elicit L-type currents, apply a depolarizing voltage step to approximately 0 mV.

-

Apply mibefradil at various concentrations to the external solution and record the resulting inhibition of the peak current.

-

Construct a dose-response curve to calculate the IC50 value.

Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular calcium concentration in response to channel activation and blockade.

Objective: To assess the effect of mibefradil on depolarization-induced calcium influx.

Cell Preparation and Dye Loading:

-

Plate cells on glass-bottom dishes.

-

Load cells with 2-5 µM Fura-2 AM in a physiological salt solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells with the salt solution to remove extracellular dye and allow for de-esterification of the dye within the cells.

Imaging Protocol:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with 340 nm and 380 nm light and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Depolarize the cells using a high-potassium solution to activate voltage-gated calcium channels.

-

Record the change in the Fura-2 fluorescence ratio, which corresponds to an increase in intracellular calcium.

-

Pre-incubate the cells with varying concentrations of mibefradil before depolarization to determine its inhibitory effect on the calcium influx.

Radioligand Binding Assay

This technique is used to determine the binding affinity of mibefradil to its target receptors.

Objective: To determine the dissociation constant (Kd) of [3H]-mibefradil for calcium channels.

Membrane Preparation:

-

Homogenize tissue (e.g., skeletal muscle or brain) or cells expressing the target calcium channels in a buffered solution.

-

Centrifuge the homogenate at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer.

Binding Assay Protocol:

-

Incubate the membrane preparation with increasing concentrations of [3H]-mibefradil.

-

To determine non-specific binding, perform a parallel incubation in the presence of a high concentration of unlabeled mibefradil.

-

After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis to determine the Kd and Bmax (maximum number of binding sites).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways influenced by mibefradil's action on T-type calcium channels and typical experimental workflows.

Signaling Pathways

References

- 1. Frontiers | T-Type Calcium Channel: A Privileged Gate for Calcium Entry and Control of Adrenal Steroidogenesis [frontiersin.org]

- 2. ahajournals.org [ahajournals.org]

- 3. L- and T-type calcium channels control aldosterone production from human adrenals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T-Type Calcium Channel: A Privileged Gate for Calcium Entry and Control of Adrenal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. QRFP induces aldosterone production via PKC and T-type calcium channel-mediated pathways in human adrenocortical cells: evidence for a novel role of GPR103 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Synthesis of Mibefradil Dihydrochloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil (B1662139) is a non-selective calcium channel blocker, notable for its potent inhibition of both T-type and L-type voltage-gated calcium channels.[1] Initially developed for the treatment of hypertension and chronic angina pectoris, its unique pharmacological profile continues to be of interest for further research. This technical guide provides a detailed overview of a plausible synthetic route to Mibefradil dihydrochloride (B599025) hydrate (B1144303), based on established methodologies for analogous compounds. It includes detailed experimental protocols, quantitative data for key reaction steps (as reported for analogous compounds), and visualizations of the synthetic workflow and a key signaling pathway affected by Mibefradil.

Synthetic Pathway Overview

The synthesis of Mibefradil can be conceptualized as a convergent process, involving the preparation of two key fragments: a substituted tetralone derivative and a benzimidazole-containing side chain. These fragments are then coupled, followed by further functional group manipulation and final salt formation to yield Mibefradil dihydrochloride hydrate. The synthetic strategy outlined below is adapted from the successful synthesis of Mibefradil analogues.[2][3]

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent a viable pathway to Mibefradil.[2][3]

Synthesis of the Tetralone Fragment

A key intermediate for the synthesis is a functionalized tetralone. An efficient method to construct this core structure involves an intramolecular carbonyl-ene reaction to set the required stereochemistry.[2][3]

Protocol:

-

Starting Material: A suitably substituted aromatic aldehyde.

-

Key Steps:

-

Alkylation and subsequent chain elongation to introduce the necessary carbon framework.

-

An intramolecular carbonyl-ene reaction to form the tetralone ring with the desired stereochemistry. This step is crucial for establishing the correct spatial arrangement of the substituents.

-

Conversion of a functional group on the newly formed ring to an appropriate group for coupling, such as an aldehyde.

-

-

Purification: Purification of the tetralone fragment is typically achieved through column chromatography on silica (B1680970) gel.

Synthesis of the Benzimidazole (B57391) Side Chain

The benzimidazole moiety is another critical component of the Mibefradil structure.

Protocol:

-

Starting Materials: A substituted o-phenylenediamine (B120857) and a carboxylic acid derivative.

-

Key Steps:

-

Condensation of the o-phenylenediamine with the carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

-

Functional group manipulation of the side chain to introduce a terminal amine suitable for coupling with the tetralone fragment.

-

-

Purification: The benzimidazole fragment can be purified by recrystallization or column chromatography.

Coupling and Final Synthesis

The final steps involve the coupling of the two fragments and conversion to the dihydrochloride hydrate salt.

Protocol:

-

Reductive Amination: The tetralone aldehyde fragment is reacted with the benzimidazole amine fragment under reductive amination conditions. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5]

-

Esterification: The hydroxyl group on the tetralone core is esterified with methoxyacetic acid.

-

Salt Formation: The resulting free base of Mibefradil is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid to form the dihydrochloride salt.

-

Hydrate Formation: The dihydrochloride salt is then crystallized from an aqueous solvent system to yield the hydrate form.

Quantitative Data

The following table summarizes representative yields for key reaction steps as reported in the synthesis of Mibefradil analogues.[2] It is important to note that these yields are for analogous compounds and may vary for the synthesis of Mibefradil itself.

| Step No. | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Intramolecular Carbonyl-ene Reaction | SnCl₄, CH₂Cl₂ | ~70-80 |

| 2 | Reductive Amination | NaBH(OAc)₃, CH₂Cl₂ | ~60-75 |

| 3 | Benzimidazole Formation | AcOH, heat | ~80-90 |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the convergent synthetic approach to Mibefradil.

Caption: Convergent synthesis of this compound.

Mibefradil Signaling Pathway

Mibefradil's mechanism of action involves the blockade of voltage-gated calcium channels. Recent studies have also elucidated a downstream signaling cascade involving the activation of Phospholipase C (PLC) and subsequent intracellular calcium release.[6]

Caption: Mibefradil's dual action on Ca²⁺ channels and PLC signaling.

Conclusion

This technical guide provides a comprehensive, albeit inferred, pathway for the synthesis of this compound, designed to be a valuable resource for researchers in drug discovery and development. The detailed protocols, adapted from reliable sources, offer a solid foundation for the laboratory preparation of this compound. The included visualizations of the synthetic workflow and a key signaling pathway aim to facilitate a deeper understanding of both the chemical synthesis and the biological action of Mibefradil. Further optimization of reaction conditions and rigorous analytical characterization would be necessary to validate this synthetic route for specific research applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient synthesis of mibefradil analogues: an insight into in vitro stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

Mibefradil Dihydrochloride Hydrate: A Technical Overview of its Anti-Proliferative Role in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mibefradil (B1662139), a potent T-type calcium channel blocker, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Initially developed as an antihypertensive drug, its ability to inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest has led to its repurposing for oncological applications.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action of mibefradil dihydrochloride (B599025) hydrate (B1144303) in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to Mibefradil Dihydrochloride Hydrate

This compound is a tetralol derivative that functions as a calcium channel antagonist.[3][4] Its chemical formula is C₂₉H₃₈FN₃O₃ · 2HCl · xH₂O, and its molecular weight is 568.55 g/mol (anhydrous basis).[4] Mibefradil is distinguished by its higher affinity for T-type (low-voltage-activated) calcium channels compared to L-type (high-voltage-activated) channels.[3] This selectivity is crucial to its mechanism of action in cancer cells, as T-type calcium channels are frequently overexpressed in various tumors and play a role in cell cycle progression and proliferation.[5]

Mechanism of Action in Cancer Cell Proliferation

Mibefradil exerts its anti-proliferative effects through a multi-faceted approach, primarily by disrupting calcium signaling essential for cancer cell growth and survival.

Inhibition of T-type Calcium Channels and Orai Channels

The principal mechanism of mibefradil is the blockade of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[6] This inhibition disrupts the influx of calcium ions, a critical secondary messenger that regulates numerous cellular processes, including proliferation, differentiation, and apoptosis.[5]

In addition to its effects on T-type calcium channels, mibefradil is also a potent blocker of Orai channels, which are store-operated calcium channels.[1] Mibefradil inhibits Orai1, Orai2, and Orai3 currents in a dose-dependent manner.[1] This dual inhibition of both voltage-gated and store-operated calcium channels significantly alters intracellular calcium homeostasis, contributing to its anti-cancer activity.

Induction of Cell Cycle Arrest

By disrupting calcium signaling, mibefradil effectively halts the progression of the cell cycle.[6][7] Numerous studies have demonstrated that treatment with mibefradil leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases.[8][9] This G1/S checkpoint arrest prevents cancer cells from entering the DNA synthesis phase, thereby inhibiting their proliferation.[7]

Induction of Apoptosis

Mibefradil has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][5] The apoptotic process is initiated through both intrinsic and extrinsic pathways, often involving the activation of caspases and the modulation of Bcl-2 family proteins.[10] In some cancer cell types, mibefradil-induced cytotoxicity has been described as primarily necrotic.

Quantitative Data on Anti-Proliferative Effects

The efficacy of mibefradil varies across different cancer cell types and depends on the specific ion channels expressed. The following tables summarize the key quantitative data from various studies.

Table 1: IC₅₀ Values of Mibefradil for Ion Channel Inhibition

| Channel | IC₅₀ Value (µM) | Cell Line/System | Reference |

| Orai1 | 52.6 | HEK293 T-REx | [1] |

| Orai2 | 14.1 | HEK293 T-REx | [1] |

| Orai3 | 3.8 | HEK293 T-REx | [1] |

| T-type Ca²⁺ Channels | ~1 | Cloned α1G, α1H, α1I | |

| L-type Ca²⁺ Channels | 13 | Cloned α1C | |

| T-type currents | 2.7 | - | [11] |

| L-type currents | 18.6 | - | [11] |

Table 2: IC₅₀ Values of Mibefradil for Cancer Cell Proliferation

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Assay | Reference |

| A2780 | Ovarian Cancer | 24.23 | MTT assay (48 hrs) | [11] |

| A2780/Taxol | Paclitaxel-resistant Ovarian Cancer | 35.26 | MTT assay (48 hrs) | [11] |

Table 3: Effect of Mibefradil on Cell Cycle Distribution

| Cell Line | Cancer Type | Mibefradil Concentration (µM) | Treatment Duration (h) | Change in G0/G1 Phase (%) | Change in S Phase (%) | Change in G2/M Phase (%) | Reference |

| PC-3 | Prostate Cancer | 10 | 24 | ↑ from 33.1 to 60.9 | ↓ from 36.3 to 23.2 | ↓ from 29.7 to 14.9 | [8][9] |

| MDA-MD-231 | Breast Cancer | 10 | 24 | ↑ from 31.5 to 59.4 | ↓ from 37.7 to 25.5 | ↓ from 30.9 to 14.8 | [8] |

| SK-N-SH | Neuroblastoma | 5 | 24 | ↑ from 48.7 to 60.7 | ↓ from 39.1 to 19.2 | ↑ from 11.2 to 21.4 | [8] |

Key Signaling Pathways Modulated by Mibefradil

Mibefradil's anti-proliferative effects are mediated through the modulation of several critical signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Mibefradil has been shown to suppress the pro-survival AKT/mTOR pathway in glioblastoma stem-like cells. By inhibiting this pathway, mibefradil promotes apoptosis and reduces the viability of cancer cells.

ERK1/2 Pathway

The ERK1/2 signaling pathway is another critical regulator of cell proliferation. In leukemia cell lines, mibefradil treatment leads to a reduced phosphorylation of ERK1/2, indicating an inhibition of this pro-proliferative pathway.[5]

AURKA Pathway in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC), mibefradil has been shown to target Aurora Kinase A (AURKA).[12] By decreasing the protein expression and phosphorylation level of AURKA, mibefradil induces apoptosis and cell cycle arrest in TNBC cells.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative effects of mibefradil.

Cell Viability Assays

This assay quantitatively measures cell viability based on the metabolic activity of cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Expose cells to varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Reagent Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture medium.[13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[14][15]

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[13] Alternatively, absorbance can be measured at 570 nm and 600 nm.[14]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence/absorbance from wells containing medium and Alamar Blue only.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Harvesting: Harvest cells after treatment with mibefradil and resuspend them in phosphate-buffered saline (PBS).

-

Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.[16][17]

-

Incubation: Incubate the mixture at room temperature for 1-3 minutes.[17]

-

Counting: Load the stained cell suspension into a hemocytometer.

-

Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.[17]

-

Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[16]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.

-

Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.[18]

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[18]

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[19][20]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[18]

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

-

Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.[22]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[23]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic by targeting key calcium channels and modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Its ability to induce cell cycle arrest and programmed cell death in a range of cancer cell types underscores its promise. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-neoplastic properties of mibefradil. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile in various cancer contexts.

References

- 1. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing and Rescuing of Mibefradil, an Antihypertensive, for Cancer: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ≥98% (HPLC), powder, T-type Ca²⁺ channel blocker | Sigma-Aldrich [sigmaaldrich.com]

- 5. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of FDG Uptake by Cell Cycle Synchronization Using a T-Type Calcium Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. allevi3d.com [allevi3d.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. brd.nci.nih.gov [brd.nci.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Apoptosis western blot guide | Abcam [abcam.com]

Mibefradil's Interaction with Orai Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139), originally developed as a T-type calcium channel blocker, has garnered significant interest for its potent inhibitory effects on Orai channels, the pore-forming subunits of the store-operated Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This guide provides a comprehensive technical overview of the molecular interaction between mibefradil and Orai channels, detailing the mechanism of action, experimental methodologies for its study, and the downstream signaling consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of ion channel pharmacology, signal transduction, and drug development.

Mibefradil's Inhibitory Action on Orai Channels

Mibefradil has been identified as a direct, extracellular blocker of Orai channels. Its interaction is dose-dependent and shows a degree of selectivity among the Orai isoforms.

Mechanism of Action

Studies have demonstrated that mibefradil acts on the extracellular side of the Orai channel pore, leading to a blockade of Ca²⁺ influx. Evidence suggests that this interaction does not involve interference with the STIM1 protein, the endoplasmic reticulum Ca²⁺ sensor that activates Orai channels. Key findings include:

-

Extracellular Blockade: Perfusion of mibefradil onto the extracellular surface of outside-out membrane patches completely blocks Orai currents, while intracellular application has no effect.[1]

-

No Effect on STIM1 Translocation: Mibefradil does not alter the translocation and clustering of STIM1 proteins to the plasma membrane following store depletion, indicating that the drug's target is the Orai channel itself.[1][2]

-

Concentration-Dependent Inhibition: Mibefradil inhibits Orai1, Orai2, and Orai3 currents in a dose-dependent manner.[1]

Quantitative Data on Mibefradil's Potency

The inhibitory potency of mibefradil varies across the three human Orai isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Orai Isoform | IC₅₀ (µM) | Experimental System | Reference |

| Orai1 | 52.6 | HEK293 T-REx cells with stable STIM1 expression | [1] |

| Orai2 | 14.1 | HEK293 T-REx cells with stable STIM1 expression | [1] |

| Orai3 | 3.8 | HEK293 T-REx cells with stable STIM1 expression | [1] |

Experimental Protocols for Studying Mibefradil-Orai Interaction

Reproducible and rigorous experimental design is crucial for elucidating the nuances of mibefradil's interaction with Orai channels. This section provides detailed methodologies for key experiments.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through Orai channels in response to store depletion and the subsequent application of mibefradil.

Cell Preparation: HEK293 T-REx cells stably expressing STIM1 and inducibly expressing one of the Orai isoforms (Orai1, Orai2, or Orai3) are a commonly used model system.[1] Orai expression is induced by treating the cells with tetracycline.

Solutions:

-

Intracellular (Pipette) Solution:

-

135 mM Cesium aspartate

-

8 mM MgCl₂

-

8 mM BAPTA

-

10 mM HEPES

-

(pH adjusted to 7.2 with CsOH)

-

-

Extracellular (Bath) Solution:

-

150 mM NaCl

-

4.5 mM KCl

-

20 mM CaCl₂

-

1 mM MgCl₂

-

10 mM D-glucose

-

5 mM HEPES

-

(pH adjusted to 7.4 with NaOH)

-

Voltage-Clamp Protocol: To measure the current-voltage (I-V) relationship of Orai currents, a ramp protocol is typically used.

-

Hold the cell at a potential of 0 mV.

-

Apply a voltage ramp from -100 mV to +100 mV over a duration of 500 ms.

-

Repeat the ramp protocol at regular intervals (e.g., every 2 seconds) to monitor the development of the Orai current (ICRAC) following store depletion.

-

Store depletion is achieved by including a Ca²⁺ chelator like BAPTA in the pipette solution, which passively depletes the endoplasmic reticulum Ca²⁺ stores after establishing the whole-cell configuration.

-

Once a stable ICRAC is established, mibefradil can be perfused into the bath solution at various concentrations to determine its inhibitory effect.

Data Analysis: The inward current at a negative potential (e.g., -80 mV) is typically plotted against time to visualize the inhibition by mibefradil. The IC₅₀ is calculated by fitting a dose-response curve to the percentage of current inhibition at different mibefradil concentrations. The characteristic inward rectification and reversal potential of the Orai current should be confirmed from the I-V relationship.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This method allows for the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in a population of cells, providing an assessment of Orai channel activity.

Cell Preparation and Dye Loading: HEK293 cells expressing STIM1 and the desired Orai isoform are grown on glass coverslips.

-

Load the cells with a ratiometric Ca²⁺ indicator, such as Fura-2 AM (typically 2-5 µM), in a standard bath solution for 30-60 minutes at room temperature.

-

Wash the cells with the bath solution to remove excess dye and allow for de-esterification of the AM ester.

Solutions:

-

Ca²⁺-free Bath Solution:

-

135 mM NaCl

-

5 mM KCl

-

1.2 mM MgCl₂

-

8 mM Glucose

-

10 mM HEPES

-

0.4 mM EGTA

-

(pH adjusted to 7.4)

-

-

Ca²⁺-containing Bath Solution:

-

135 mM NaCl

-

5 mM KCl

-

1.2 mM MgCl₂

-

8 mM Glucose

-

10 mM HEPES

-

1.5 mM CaCl₂

-

(pH adjusted to 7.4)

-

SOCE Measurement Protocol:

-

Mount the coverslip with the dye-loaded cells onto a fluorescence microscope.

-

Perfuse the cells with the Ca²⁺-free bath solution to establish a baseline [Ca²⁺]i.

-

Add a SERCA pump inhibitor, such as thapsigargin (B1683126) (typically 1-2 µM), to the Ca²⁺-free solution to passively deplete the endoplasmic reticulum Ca²⁺ stores. This will cause a transient increase in [Ca²⁺]i due to Ca²⁺ leak from the ER.

-

Once the [Ca²⁺]i returns to baseline, reintroduce Ca²⁺ into the extracellular medium by perfusing with the Ca²⁺-containing bath solution. This will trigger SOCE, resulting in a sustained increase in [Ca²⁺]i.

-

To test the effect of mibefradil, the drug can be pre-incubated with the cells before the Ca²⁺ re-addition step or co-applied with the Ca²⁺-containing solution.

Data Analysis: The change in the fluorescence ratio (e.g., F340/F380 for Fura-2) is used to calculate the change in [Ca²⁺]i. The magnitude and rate of the Ca²⁺ increase upon re-addition of extracellular Ca²⁺ are used as measures of SOCE.

Signaling Pathways and Visualizations

The interaction of mibefradil with Orai channels has significant implications for downstream Ca²⁺-dependent signaling pathways.

STIM1-Orai Signaling and Mibefradil's Point of Intervention

The canonical activation of Orai channels involves the STIM1 protein. Upon depletion of Ca²⁺ from the endoplasmic reticulum, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai channels. Mibefradil inhibits this pathway at the final step by blocking the Orai channel pore.

Downstream Consequences of Orai Inhibition by Mibefradil

The influx of Ca²⁺ through Orai channels activates a multitude of downstream signaling pathways that regulate various cellular processes, including gene expression, proliferation, and apoptosis. By blocking Orai channels, mibefradil can modulate these pathways. One of the most well-characterized downstream pathways is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.

Experimental Workflow for Assessing Mibefradil's Effect on SOCE

A typical experimental workflow to investigate the inhibitory effect of mibefradil on store-operated calcium entry using calcium imaging is outlined below.

Conclusion

Mibefradil is a potent, extracellular blocker of Orai channels, with a preference for Orai3. Its mechanism of action is distinct from its effects on T-type Ca²⁺ channels and does not involve the upstream STIM1 sensor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of mibefradil's interaction with Orai channels. A thorough understanding of this interaction is critical for exploring the therapeutic potential of mibefradil and for the development of novel and more selective Orai channel modulators for a variety of diseases, including cancer and inflammatory disorders.

References

Mibefradil Dihydrochloride Hydrate: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139) dihydrochloride (B599025) hydrate (B1144303), a tetralol derivative, was introduced as a novel calcium channel antagonist for the treatment of hypertension and chronic stable angina. Its unique pharmacological profile, characterized by its activity on T-type calcium channels, set it apart from other calcium channel blockers. However, significant drug-drug interactions led to its voluntary withdrawal from the market. This technical guide provides an in-depth exploration of the biological activity of Mibefradil, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information presented here is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and related fields.

Core Biological Activity

Mibefradil's primary mechanism of action is the blockade of voltage-gated calcium channels. It exhibits a notable selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels. This selective action was initially thought to be responsible for its unique therapeutic properties, such as reducing heart rate without significant negative inotropic effects.[1]

Beyond its effects on calcium channels, Mibefradil has been shown to interact with other cellular targets, including Orai channels, which are involved in store-operated calcium entry.[2] Furthermore, Mibefradil is a potent inhibitor of the cytochrome P450 enzyme CYP3A4 and the drug transporter P-glycoprotein (P-gp), which are the primary reasons for its significant drug-drug interactions.[3]

Recent research has also explored the anti-proliferative and pro-apoptotic effects of Mibefradil in various cancer cell lines, suggesting a potential for repurposing this compound in oncology. These effects are linked to its ability to induce cell cycle arrest and modulate key signaling pathways involved in cell survival and death.[2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the biological activity of Mibefradil dihydrochloride hydrate.

| Target | Parameter | Value | Species/Cell Line | Experimental Conditions | Reference(s) |

| T-type Ca²⁺ Channels | IC₅₀ | 2.7 µM | Not Specified | Not Specified | [5] |

| IC₅₀ | ~1.4 µM | Rat Spinal Motoneurons | Whole-cell patch clamp, currents measured at 0 mV from a holding potential of -90 mV. | [6] | |

| L-type Ca²⁺ Channels | IC₅₀ | 18.6 µM | Not Specified | Not Specified | [5] |

| Orai1 Channels | IC₅₀ | 52.6 µM | HEK293 T-REx | Whole-cell patch clamp, thapsigargin-evoked currents. | [2] |

| Orai2 Channels | IC₅₀ | 14.1 µM | HEK293 T-REx | Whole-cell patch clamp, thapsigargin-evoked currents. | [2] |

| Orai3 Channels | IC₅₀ | 3.8 µM | HEK293 T-REx | Whole-cell patch clamp, 2-APB-activated currents. | [2] |

| CYP3A4 Inhibition | Kᵢ | 2.3 µM | Human Liver Microsomes | Mechanism-based inhibition of testosterone (B1683101) 6β-hydroxylase activity. | |

| k_inact_ | 0.4 min⁻¹ | Human Liver Microsomes | Mechanism-based inhibition of testosterone 6β-hydroxylase activity. | ||

| P-glycoprotein (P-gp) | IC₅₀ | 1.6 µM | Caco-2 cells | Inhibition of P-gp-mediated digoxin (B3395198) transport. |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This protocol describes the methodology for assessing the inhibitory effect of Mibefradil on voltage-gated calcium channels using the whole-cell patch-clamp technique.

Cell Preparation:

-

Culture cells expressing the target calcium channels (e.g., HEK293 cells transfected with specific channel subunits or primary neurons) on glass coverslips.

-

Prior to recording, transfer a coverslip to a recording chamber mounted on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution.

Solutions:

-

External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.

Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a selected cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.

-

Hold the cell at a holding potential of -90 mV.

-

Elicit calcium currents by applying depolarizing voltage steps. For T-type channels, a typical protocol would be a step to -30 mV, and for L-type channels, a step to +10 mV.

-

Record baseline currents in the absence of the drug.

-

Perfuse the chamber with the external solution containing various concentrations of Mibefradil.

-

Record currents at each drug concentration until a steady-state block is achieved.

-

Wash out the drug with the control external solution to assess the reversibility of the block.

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Normalize the current amplitude in the presence of Mibefradil to the control current amplitude.

-

Plot the normalized current as a function of Mibefradil concentration and fit the data with the Hill equation to determine the IC₅₀ value.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol outlines the procedure to determine the inhibitory potential of Mibefradil on CYP3A4 activity in human liver microsomes, using testosterone as a probe substrate.

Materials:

-

Human liver microsomes (HLM)

-

This compound

-

Testosterone

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Pre-incubation (for mechanism-based inhibition):

-

Prepare a reaction mixture containing HLM (e.g., 0.1 mg/mL) and various concentrations of Mibefradil in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system and testosterone (at a concentration close to its K_m_ for CYP3A4, e.g., 50 µM).

-

For direct inhibition, Mibefradil is added concurrently with testosterone and the NADPH regenerating system without a pre-incubation step.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a short period (e.g., 10 minutes) to ensure linear formation of the metabolite.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for analysis.

-

-

Quantification:

-

Analyze the formation of the testosterone metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the rate of 6β-hydroxytestosterone formation.

-

For direct inhibition, determine the IC₅₀ value by plotting the percentage of inhibition against the Mibefradil concentration.

-

For mechanism-based inhibition, determine the kinetic parameters Kᵢ and k_inact_ by plotting the natural log of the remaining enzyme activity versus the pre-incubation time at different inhibitor concentrations.

P-glycoprotein Substrate and Inhibition Assay using Caco-2 Cell Monolayers

This protocol describes the use of Caco-2 cell monolayers to assess whether Mibefradil is a substrate or inhibitor of the P-glycoprotein (P-gp) efflux transporter.

Cell Culture:

-

Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

Bidirectional Transport Assay (to determine if Mibefradil is a P-gp substrate):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Apical to Basolateral (A-B) Transport: Add Mibefradil to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Transport: Add Mibefradil to the basolateral chamber and transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber and replace with fresh transport buffer.

-

Quantify the concentration of Mibefradil in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (P_app_) for both directions. An efflux ratio (P_app(B-A)_ / P_app(A-B)_) significantly greater than 2 suggests that Mibefradil is a P-gp substrate.

Inhibition Assay (to determine if Mibefradil inhibits P-gp):

-

Use a known P-gp substrate (e.g., digoxin).

-

Perform a bidirectional transport assay for digoxin as described above.

-

In parallel, perform the same assay in the presence of various concentrations of Mibefradil in both the apical and basolateral chambers.

-

A significant decrease in the efflux ratio of digoxin in the presence of Mibefradil indicates P-gp inhibition.

-

Calculate the IC₅₀ value for P-gp inhibition by plotting the percentage of inhibition of digoxin efflux against the Mibefradil concentration.

Signaling Pathways and Biological Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activity of Mibefradil.

Caption: Overview of Mibefradil's primary molecular targets and resulting cellular effects.

Caption: Mibefradil's proposed signaling pathways leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Experimental workflow for determining CYP3A4 inhibition by Mibefradil.

Conclusion

This compound possesses a complex and multifaceted biological activity profile. While its initial development focused on its unique T-type calcium channel blocking properties for cardiovascular indications, subsequent research has unveiled its potent inhibition of key drug-metabolizing enzymes and transporters, as well as intriguing anticancer activities. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers to further investigate the molecular pharmacology of Mibefradil and to explore the potential of its chemical scaffold in the development of new therapeutic agents. A thorough understanding of its diverse biological interactions is crucial for any future research or drug development efforts involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mibefradil (Ro 40-5967) blocks multiple types of voltage-gated calcium channels in cultured rat spinal motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

Methodological & Application

Mibefradil Dihydrochloride Hydrate: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139) is a non-selective calcium channel blocker, notable for its potent inhibition of both T-type and L-type calcium channels.[1][2][3] Initially developed for the treatment of hypertension and chronic angina pectoris, its clinical use was halted due to significant drug-drug interactions.[4] However, recent research has renewed interest in Mibefradil for its potential as an anti-cancer agent, owing to its effects on cell proliferation, apoptosis, and autophagy.[5][6]

These application notes provide a comprehensive overview of the experimental protocols for investigating the effects of Mibefradil dihydrochloride (B599025) hydrate (B1144303) in a research setting. The document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Inhibitory Concentrations (IC50) of Mibefradil

The following table summarizes the reported IC50 values of Mibefradil for various ion channels. This data is critical for determining the appropriate concentration range for in vitro experiments.

| Target Channel | Subtype/Condition | IC50 Value | Cell Type/System | Reference |

| T-type Ca2+ Channels | - | 2.7 µM | - | [2][7][8] |

| α1G (in 2 mM Ca2+) | 270 nM | Cloned channels | [9] | |

| α1H (in 2 mM Ca2+) | 140 nM | Cloned channels | [9] | |

| (in 10 mM Ba2+) | ~1 µM | Cloned channels | [9] | |

| I(CaT) | 0.1 µM | Rat atrial cells | [10] | |

| L-type Ca2+ Channels | - | 18.6 µM | - | [2][7][8] |

| α1C (in 10 mM Ba2+) | ~13 µM | Cloned channels | [9] | |

| I(CaL) | ~3 µM | Rat ventricular cells | [10] | |

| I(CaL) (depolarized HP) | ~0.1 µM | Rat ventricular cells | [10] | |

| Orai Channels | Orai1 | 52.6 µM | HEK293 T-REx cells | [11] |

| Orai2 | 14.1 µM | HEK293 T-REx cells | [11] | |

| Orai3 | 3.8 µM | HEK293 T-REx cells | [11] | |

| Other | Ca2+, Na+, K+ currents | 0.3–2.7 µM | HEK-293 cells | [5] |

Signaling Pathways

Mibefradil has been shown to modulate intracellular signaling pathways, primarily related to calcium homeostasis and cell survival.

Mibefradil's Impact on the PLC/IP3 Signaling Pathway

Mibefradil can induce an increase in intracellular calcium concentration by activating Phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and the release of calcium from the endoplasmic reticulum.[5][12]

Mibefradil's Regulation of the PI3K/Akt/mTOR Autophagy Pathway

In the context of high-glucose-induced cardiac hypertrophy, Mibefradil has been demonstrated to activate the PI3K/Akt/mTOR pathway, leading to the inhibition of excessive autophagy.[1][6]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effect of Mibefradil on voltage-gated calcium currents.

Materials:

-

Borosilicate glass capillaries

-

Micropipette puller

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system

-

External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

-

Mibefradil dihydrochloride hydrate stock solution (in DMSO or water)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Recording Setup: Place the coverslip in the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.

-

Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Data Acquisition:

-

Hold the cell at a holding potential of -80 mV.

-

To elicit T-type currents, apply depolarizing voltage steps from -60 mV to +20 mV in 10 mV increments.

-

To elicit L-type currents, change the holding potential to -40 mV to inactivate T-type channels, then apply depolarizing steps from -30 mV to +50 mV.

-

-

Mibefradil Application: After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of Mibefradil.

-

Data Analysis: Measure the peak current amplitude before and after Mibefradil application to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of Mibefradil and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Mibefradil for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Experimental Workflow

A typical experimental workflow to investigate the effects of Mibefradil would follow a logical progression from initial characterization to the elucidation of cellular mechanisms.

References

- 1. Mibefradil Alleviates High-Glucose-induced Cardiac Hypertrophy by Inhibiting PI3K/Akt/mTOR-mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mibefradil, a T-type and L-type calcium channel blocker, limits infarct size through a glibenclamide-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mibefradil alters intracellular calcium concentration by activation of phospholipase C and IP3 receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globethesis.com [globethesis.com]

- 7. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]

- 8. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]

- 9. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Mibefradil Dihydrochloride Hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Mibefradil dihydrochloride (B599025) hydrate (B1144303) in cell culture experiments. Mibefradil is a potent calcium channel blocker with moderate selectivity for T-type over L-type Ca2+ channels, and it has also been shown to inhibit Orai channels.[1][2][3] These characteristics make it a valuable tool for investigating the role of calcium signaling in various cellular processes, including proliferation, apoptosis, and cell cycle progression.[3]

Data Presentation

The following table summarizes the key quantitative data for Mibefradil dihydrochloride hydrate.

| Property | Value | Source |

| Molecular Weight | 568.56 g/mol (anhydrous basis) | [1] |

| Solubility in DMSO | Up to 100 mM (56.86 mg/mL) | [1][2] |

| Solubility in Water | Up to 50 mM (28.43 mg/mL) | [1][2] |

| Insolubility | Absolute Ethanol | |

| IC50 (T-type Ca2+ channels) | 2.7 µM | [1][4][5] |

| IC50 (L-type Ca2+ channels) | 18.6 µM | [1][4][5] |

| IC50 (Orai1 channels) | 52.6 µM | [3] |

| IC50 (Orai2 channels) | 14.1 µM | [3] |

| IC50 (Orai3 channels) | 3.8 µM | [3] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh out 5.69 mg of this compound powder using a calibrated analytical balance.

-

Dissolution: Add 1 mL of cell culture grade DMSO to the powder.

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

-

Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Treatment of Cultured Cells

This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and incubation time should be optimized for each cell line and experimental design.

Materials:

-

Cultured cells in appropriate cell culture plates or flasks

-

Complete cell culture medium

-

10 mM this compound stock solution (prepared as described above)

Procedure:

-

Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and grow overnight.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare the final working concentration of Mibefradil by diluting the stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the medium.

-

Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Mibefradil.

-

Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, proceed with the planned downstream assays to evaluate the effects of Mibefradil on the cells.

Visualizations

The following diagrams illustrate the experimental workflow for preparing Mibefradil for cell culture and its known signaling pathways.

References

- 1. Mibefradil dihydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]

- 2. Mibefradil dihydrochloride | Cav3 channel Blocker | Hello Bio [hellobio.com]

- 3. Mibefradil, a T‐type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. shellchemtech.com [shellchemtech.com]

Application Notes and Protocols for In Vitro Assays of Mibefradil Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil (B1662139), a benzimidazolyl-substituted tetraline derivative, was initially developed as a selective blocker of T-type calcium channels for the treatment of hypertension and angina.[1][2] Although withdrawn from the market due to drug-drug interactions, its unique pharmacological profile continues to make it a valuable tool in preclinical research.[3] Mibefradil exhibits a greater selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[2][4] Beyond its effects on voltage-gated calcium channels, in vitro studies have revealed that mibefradil also impacts other ion channels, such as Orai channels, and can influence cellular processes like proliferation, apoptosis, and cell cycle progression, particularly at micromolar concentrations.[5][6] Furthermore, it is a known inhibitor of cytochrome P450 enzymes, notably CYP3A4.

These application notes provide a summary of the effective in vitro concentrations of mibefradil dihydrochloride (B599025) hydrate (B1144303) across various assays and detailed protocols for key experimental procedures.

Data Presentation: In Vitro Assay Concentrations of Mibefradil

The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of mibefradil in various in vitro assays.

Table 1: Inhibition of Ion Channels by Mibefradil

| Target Channel | Cell Type/System | Assay Conditions | IC50 / Effective Concentration | Reference(s) |

| T-type Ca²⁺ Channels | Rat atrial cells | Whole-cell patch clamp, 0.1 Hz stimulation, holding potential -100 to -80 mV | ~0.1 µM | [2] |

| Cloned human α1G T-type channels | Whole-cell patch clamp, 2 mM Ca²⁺ | 270 nM | [7] | |

| Cloned human α1H T-type channels | Whole-cell patch clamp, 2 mM Ca²⁺ | 140 nM | [7] | |

| General | - | 2.7 µM | [5][8] | |

| L-type Ca²⁺ Channels | Rat ventricular cells | Whole-cell patch clamp, holding potential -50 mV | ~0.1 µM | [2] |

| Rat ventricular cells | Whole-cell patch clamp, holding potential -100 to -80 mV | ~3 µM | [2] | |

| General | - | 18.6 µM | [5][8] | |

| Orai Channels | HEK293 T-REx cells with STIM1 | Whole-cell patch clamp | Orai1: 52.6 µM, Orai2: 14.1 µM, Orai3: 3.8 µM | [5][6] |

| Potassium (K⁺) Channels | Human myoblasts and other cells | Membrane potential depolarization and repolarization studies | 20 µM (causes significant membrane potential depolarization) |

Table 2: Effects of Mibefradil on Cellular Processes

| Cellular Process | Cell Line | Assay | Effective Concentration | Reference(s) |

| Cell Proliferation Inhibition | Leukemia cell lines | WST-1 Assay | Concentration-dependent inhibition | |

| Retinoblastoma (Y79, WERI-Rb1), Breast Cancer (MCF7) | - | IC50: 0.6 - 1.5 µM | ||

| Glioma (C6) | - | IC50: 5 µM | ||

| Apoptosis Induction | Leukemia cell lines | Flow Cytometry | Concentration-dependent induction | |

| Cell Cycle Arrest | Leukemia cell lines | Flow Cytometry (Propidium Iodide) | G1-S phase arrest | |

| HEK293 cells | Flow Cytometry | Arrest from G1/G0 to S and G2/M phases | [6] | |

| Intracellular Ca²⁺ Increase | Mouse epithelial (LS8, ALC), Human (HEK-293) | Fura-2 AM imaging | >10 µM, with max increase at 100 µM (IC50 ~50 µM) | [1] |

Table 3: Inhibition of Cytochrome P450 Enzymes by Mibefradil

| Enzyme | System | Substrate | IC50 / Ki | Reference(s) |

| CYP3A4 | Recombinant CYP3A4 | Benzyloxy-4-trifluoromethylcoumarin | IC50: 33 ± 3 nM, Ki: 23 ± 0.5 nM | |

| Human liver microsomes | Testosterone | IC50: 566 ± 71 nM, Ki: 202 ± 39 nM | ||

| - | Statin metabolism | IC50: 0.3 - 2 µM, Ki: 2.3 µM | ||

| CYP2D6 | Recombinant CYP2D6 | - | IC50: 129 ± 21 nM, Ki: 12.7 ± 0.9 nM |

Experimental Protocols

Protocol 1: Determination of IC50 for Ion Channel Inhibition by Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general framework for determining the IC50 of mibefradil on voltage-gated calcium channels.

1. Cell Preparation:

-

Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with Cav3.2 for T-type channels) on glass coverslips to sub-confluency.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

-